

Application Note: Analytical Characterization of Benzyl-PEG14-t-butyl-ester Containing PROTACs

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Compound of Interest

Compound Name: **Benzyl-PEG14-t-butyl-ester**

Cat. No.: **B11935114**

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Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the geometry of the ternary complex (POI-PROTAC-E3 ligase), all of which are crucial for degradation efficiency.^[1]

This application note focuses on the analytical characterization of PROTACs incorporating a **Benzyl-PEG14-t-butyl-ester** linker. This linker offers a balance of hydrophilicity, due to the polyethylene glycol (PEG) chain, and structural motifs that can be tailored for specific applications. The benzyl group can provide aromatic interactions, while the t-butyl ester serves as a protecting group or a point for further modification. Robust analytical characterization is essential to ensure the identity, purity, and stability of these complex molecules, which is a prerequisite for their advancement as therapeutic agents.

This document provides detailed protocols for the analytical techniques used to characterize these PROTACs, including High-Performance Liquid Chromatography (HPLC), Liquid

Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

The **Benzyl-PEG14-t-butyl-ester** linker itself has the following properties:

Property	Value	Reference
Molecular Formula	C40H72O16	[2][3][4]
Molecular Weight	809.0 g/mol	[2][3][4]

Note: The properties of the final PROTAC will depend on the specific POI ligand and E3 ligase ligand attached.

Analytical Characterization Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is a fundamental technique for assessing the purity of PROTACs and separating the final product from starting materials and byproducts.

Protocol: RP-HPLC Purity Analysis

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient:
 - 0-5 min: 5% B
 - 5-25 min: 5% to 95% B

- 25-30 min: 95% B
- 30-35 min: 95% to 5% B
- 35-40 min: 5% B
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm and 280 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve the PROTAC sample in a suitable solvent (e.g., DMSO or mobile phase) to a concentration of approximately 1 mg/mL.

Illustrative HPLC Data for a Hypothetical PROTAC

Compound	Retention Time (min)	Purity (%)
PROTAC-XYZ	18.5	98.2
POI Ligand	12.3	-
E3 Ligase Ligand	15.8	-

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Profiling

LC-MS is a powerful tool for confirming the molecular weight of the synthesized PROTAC and identifying any impurities.

Protocol: LC-MS Analysis

- Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m particle size).
- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A rapid gradient from 5% to 95% B over 10 minutes.
- Flow Rate: 0.4 mL/min.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Mass Analyzer Settings:
 - Scan Range: m/z 100-2000
 - Capillary Voltage: 3.5 kV
 - Cone Voltage: 30 V
- Data Analysis: The molecular weight is confirmed by identifying the $[M+H]^+$ and other adduct ions. Fragmentation patterns can be analyzed to further confirm the structure. The PEG chain may lead to a distribution of ions separated by 44 Da (the mass of an ethylene glycol unit).

Illustrative Mass Spectrometry Data for a Hypothetical PROTAC

Ion	Calculated m/z	Observed m/z
$[M+H]^+$	1500.85	1500.87
$[M+Na]^+$	1522.83	1522.85
$[M+2H]^{2+}$	750.93	750.94

Expected Fragmentation:

In tandem MS (MS/MS) experiments, fragmentation of the PEG linker is expected, primarily through cleavage of the C-O bonds, resulting in a series of fragment ions separated by 44 Da. [5][6] Fragmentation of the POI and E3 ligase ligands will also be observed, providing further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of the PROTAC, confirming the connectivity of the different components.

Protocol: ^1H and ^{13}C NMR Analysis

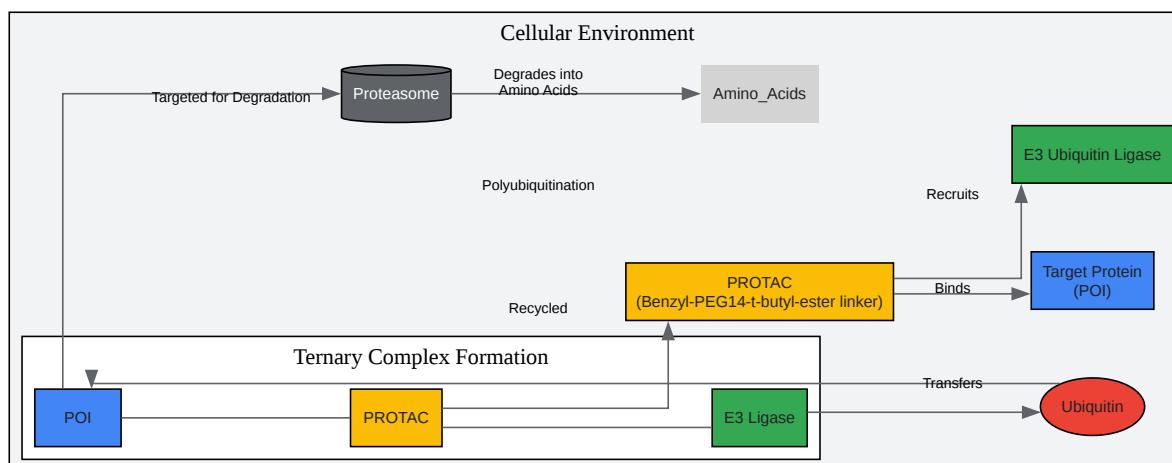
- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).
- Sample Concentration: 5-10 mg of the PROTAC in 0.5-0.7 mL of solvent.
- Experiments:
 - ^1H NMR: To identify all proton environments.
 - ^{13}C NMR: To identify all carbon environments.
 - COSY (Correlation Spectroscopy): To establish proton-proton couplings within the same spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations, confirming the connectivity between the linker, POI ligand, and E3 ligase ligand.

Illustrative NMR Data for the **Benzyl-PEG14-t-butyl-ester** Linker Moiety

Group	1H Chemical Shift (ppm, illustrative)	13C Chemical Shift (ppm, illustrative)
Benzyl CH2	~4.5	~70
Benzyl Aromatic	~7.3	~127-138
PEG Backbone (CH ₂ CH ₂ O)	~3.6	~70
t-butyl CH3	~1.4	~28
t-butyl Quaternary C	-	~80

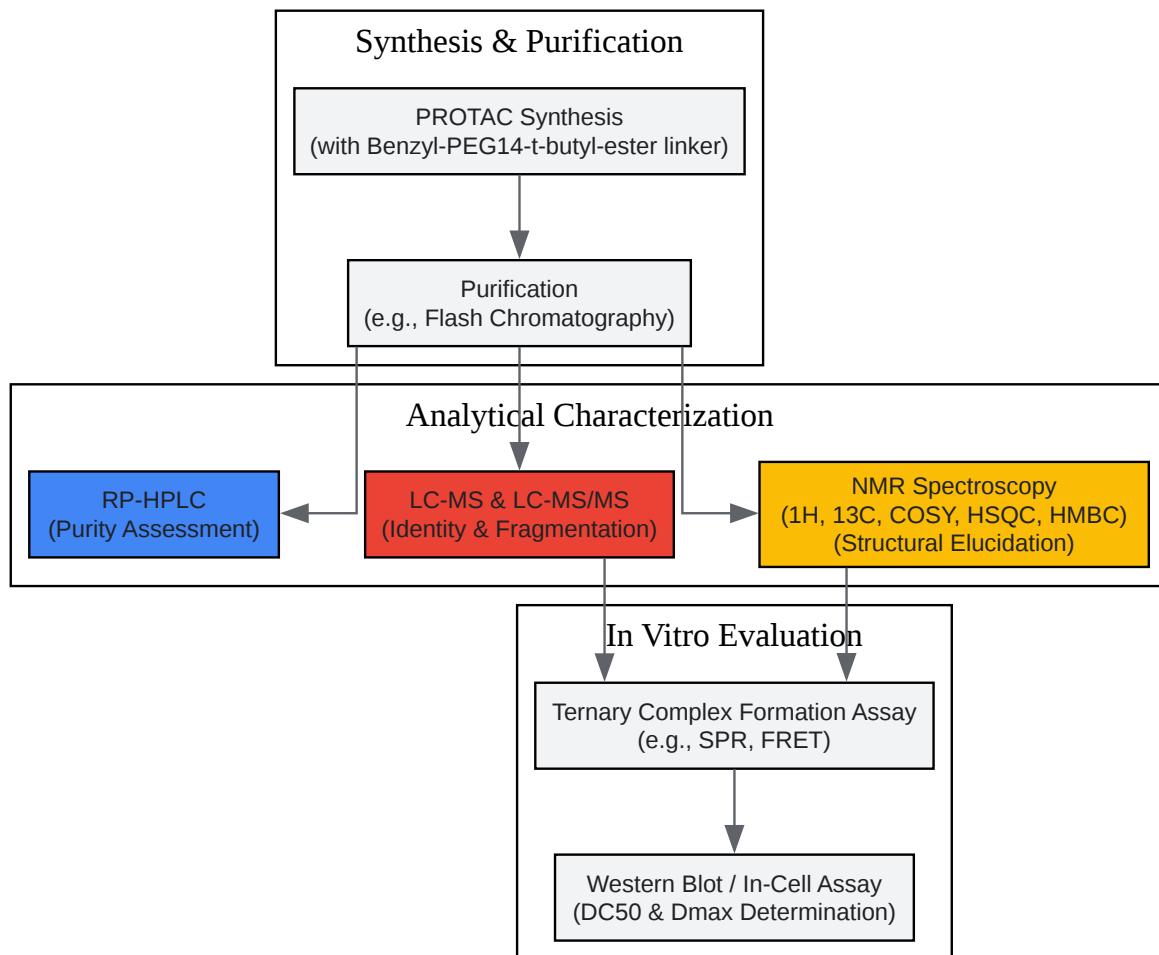
Note: The chemical shifts are illustrative and will be influenced by the specific structure of the attached ligands. The t-butyl group typically appears as a sharp singlet integrating to 9 protons in the ¹H NMR spectrum.^[7] The PEG backbone will present as a complex multiplet.

Diagrams



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Caption: PROTAC-mediated protein degradation pathway.



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Caption: Experimental workflow for PROTAC characterization.

Conclusion

The analytical characterization of PROTACs containing a **Benzyl-PEG14-t-butyl-ester** linker is a multi-faceted process that requires a suite of orthogonal analytical techniques. HPLC is essential for determining the purity of the synthesized PROTAC, while LC-MS provides unambiguous confirmation of its molecular weight and helps in the identification of impurities. NMR spectroscopy is indispensable for the detailed structural elucidation of the molecule,

confirming the correct assembly of the three components. The protocols and illustrative data presented in this application note provide a comprehensive guide for researchers in the field of targeted protein degradation, facilitating the robust characterization of these promising therapeutic agents.

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